

desvenlafaxine metabolism CYP3A4 UGT enzymes

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Desvenlafaxine

CAS No.: 93413-62-8

Cat. No.: S525732

[Get Quote](#)

Experimental Protocols for DDI Assessment

The low potential for pharmacokinetic drug-drug interactions (DDIs) with **desvenlafaxine** is supported by specific clinical studies conducted during its development. The US FDA provides guidance on how these interactions are systematically assessed [1] [2].

1. Assessing Desvenlafaxine as a "Perpetrator" of DDIs

- **Objective:** To determine if steady-state **desvenlafaxine** inhibits CYP2D6 or CYP3A4 enough to alter the exposure of other drugs.
- **Protocol:**
 - **Design:** Open-label, multiple-dose studies [1] [2].
 - **Cohort:** Healthy subjects.
 - **Intervention:** Administration of **desvenlafaxine** (50–400 mg/day) to achieve steady-state, coadministered with specific probe substrates for CYP2D6 (e.g., desipramine, dextromethorphan) or CYP3A4 (e.g., midazolam, alprazolam) [1] [2].
 - **Endpoint:** The primary metric is the change in the **area under the plasma concentration-time curve (AUC)** of the probe substrate. Per FDA criteria, an interaction is considered clinically insignificant if the 90% confidence interval for the ratio of AUC geometric means falls within 80%-125% [1] [2].
- **Key Findings:** Coadministration of **desvenlafaxine** resulted in either no interaction or only weak inhibition of CYP2D6 and CYP3A4, with AUC ratios for probe substrates remaining below the threshold for strong interactions [1] [2].

2. Assessing Desvenlafaxine as a "Victim" of DDIs

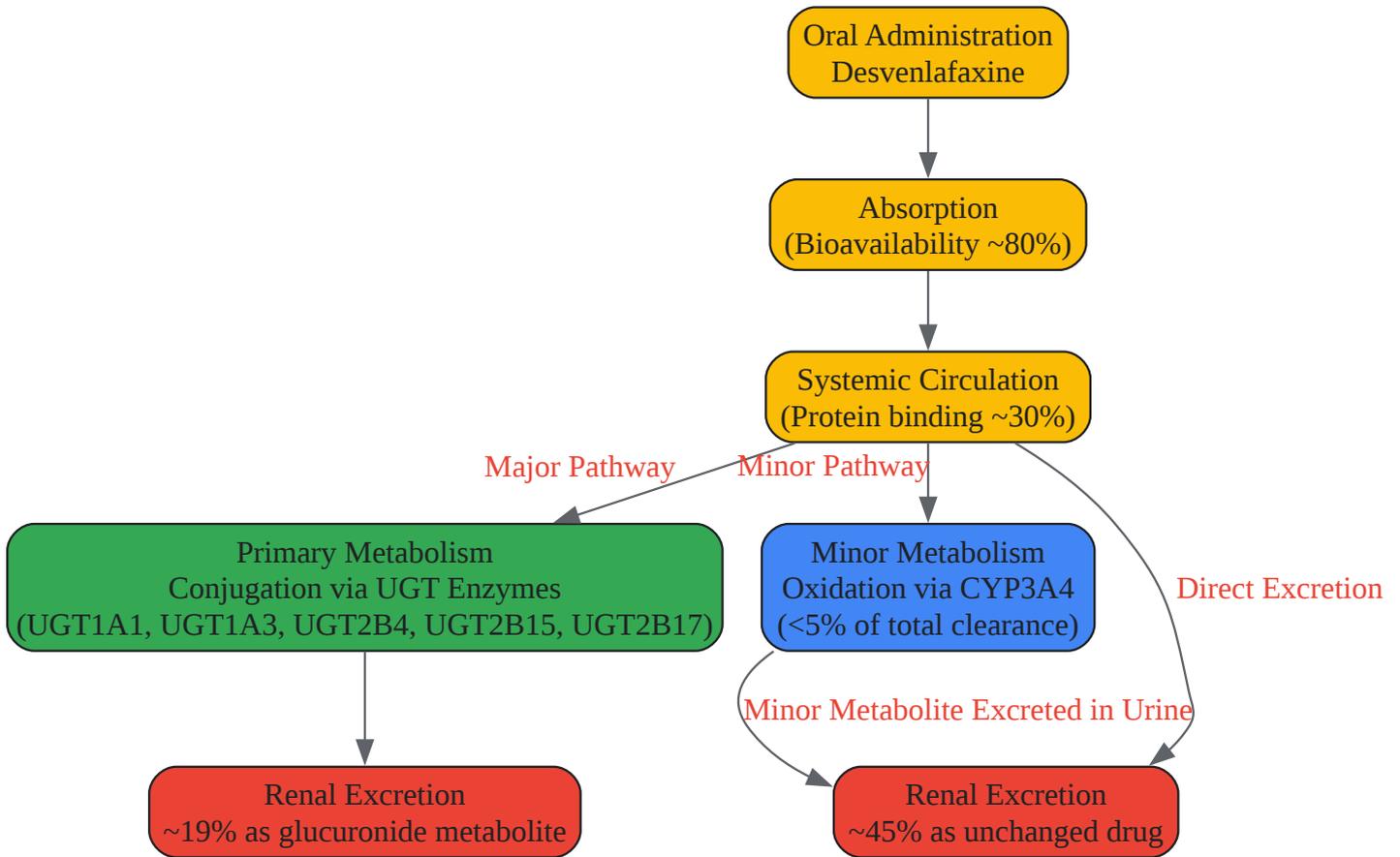
- **Objective:** To determine if a strong CYP3A4 inhibitor increases **desvenlafaxine** exposure.
- **Protocol:**
 - **Design:** Open-label study [1] [2].
 - **Intervention:** Administration of **desvenlafaxine** alone and in combination with a potent CYP3A4 inhibitor (e.g., ketoconazole) [1] [2].
 - **Endpoint:** The change in **desvenlafaxine** AUC.
- **Key Findings:** Coadministration with ketoconazole resulted in a weak interaction, increasing the AUC of **desvenlafaxine** by 43% (AUC ratio of 1.43). This confirms the limited role of CYP3A4 in **desvenlafaxine**'s overall elimination [1] [2].

3. In Vitro Assessment of Transporter-Mediated DDIs

- **Objective:** To evaluate the potential for interactions involving the P-glycoprotein (P-gp) transporter.
- **Protocol:**
 - **System:** In vitro studies using Caco-2 cell monolayers [1] [2].
 - **Assays:** Tests to determine if **desvenlafaxine** is a substrate (efflux ratio < 2) or an inhibitor (50% inhibitory concentration, IC₅₀, > 250 μM) of P-gp [1] [2].
- **Key Findings:** **Desvenlafaxine** was found to be neither a substrate nor an inhibitor of P-gp, indicating a very low risk of DDIs via this transporter [1] [2].

Metabolic Pathway Visualization

The following diagram illustrates the primary and secondary routes of **desvenlafaxine** metabolism and elimination in the body.



[Click to download full resolution via product page](#)

Comparative Context with Other Antidepressants

Desvenlafaxine's simple metabolism gives it a distinct DDI profile compared to other first-line antidepressants, many of which are heavily reliant on CYP enzymes for their elimination [3].

Antidepressant	Major Elimination Pathway	Other Elimination Pathways	Inhibitory Effect on CYP Isoenzymes
Desvenlafaxine (SNRI)	Renal	UGT, CYP3A4	None

Antidepressant	Major Elimination Pathway	Other Elimination Pathways	Inhibitory Effect on CYP Isoenzymes
Venlafaxine (SNRI)	CYP2D6	CYP3A4	CYP2D6, CYP3A4
Duloxetine (SNRI)	CYP1A2	CYP2D6	CYP2D6 (moderate)
Sertraline (SSRI)	CYP2B6	CYP2C19, CYP2C9, CYP3A4, CYP2D6	CYP2D6 (weak)
Citalopram (SSRI)	CYP2C19	CYP3A4, CYP2D6	CYP1A2, CYP2B6, CYP2C19, CYP2D6
Fluoxetine (SSRI)	CYP2D6	CYP2C9, CYP2C19, CYP3A4	CYP2D6 (strong)

Key Takeaways for Research and Development

- **Low DDI Potential:** The straightforward metabolic and elimination pathways of **desvenlafaxine**, primarily via UGT conjugation and renal excretion, result in a low potential for clinically significant pharmacokinetic drug-drug interactions, particularly those mediated by CYP enzymes [4] [3] [1].
- **Minimal Pharmacogenetic Impact:** Recent evidence suggests that common genetic polymorphisms in CYP enzymes (e.g., CYP2D6, CYP2C19) and UGT enzymes do not significantly impact the pharmacokinetics or safety of **desvenlafaxine**, supporting predictable dosing [5] [6].
- **Focus on Pharmacodynamics:** While pharmacokinetic interaction risks are low, the pharmacodynamic risks (e.g., serotonin syndrome with other serotonergic agents, increased bleeding with anticoagulants) remain and require careful clinical consideration [4] [7] [8].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. How the Probability and Potential Clinical Significance of ... [psychiatrist.com]

2. Desvenlafaxine as an Example [pmc.ncbi.nlm.nih.gov]
3. Drug–drug interactions involving antidepressants: focus on... [pmc.ncbi.nlm.nih.gov]
4. : Uses, Interactions, Mechanism of... | DrugBank Online Desvenlafaxine [go.drugbank.com]
5. Impact of polymorphisms in CYP and UGT enzymes ... [pmc.ncbi.nlm.nih.gov]
6. Frontiers | Impact of polymorphisms in CYP and UGT and... enzymes [frontiersin.org]
7. : Uses, Dosage, Side Effects and More | CIMS India Desvenlafaxine [mims.com]
8. , Desvenlafaxine Succinate Monograph... - Drugs.com Desvenlafaxine [drugs.com]

To cite this document: Smolecule. [desvenlafaxine metabolism CYP3A4 UGT enzymes]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b525732#desvenlafaxine-metabolism-cyp3a4-ugt-enzymes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com